2-Bromo-5-iodopyridin-3-amine

説明

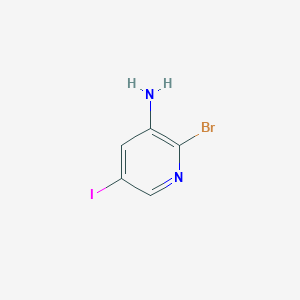

2-Bromo-5-iodopyridin-3-amine is an organic compound with the molecular formula C5H4BrIN2 It is a halogenated derivative of pyridine, characterized by the presence of both bromine and iodine atoms on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodopyridin-3-amine can be synthesized through various chemical reactions. One common method involves the halogenation of pyridine derivatives. For instance, starting with 3-aminopyridine, bromination and iodination can be sequentially performed to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including halogen exchange reactions and catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine or iodine atoms can be replaced by other nucleophiles.

Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Amination Reactions: The compound can undergo amination reactions, forming C-N bonds with various amines.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Employed in amination reactions.

Nucleophiles: Such as amines, used in substitution reactions.

Major Products Formed:

Aminopyridines: Formed through amination reactions.

Biaryl Compounds: Resulting from cross-coupling reactions.

科学的研究の応用

Pharmaceutical Applications

2-Bromo-5-iodopyridin-3-amine serves as a critical intermediate in the synthesis of several pharmaceutical agents, particularly those targeting cancer and autoimmune diseases. Here are some notable applications:

- Tyrosine Kinase Inhibitors : This compound is integral in synthesizing tyrosine kinase inhibitors, which are vital in cancer chemotherapy. Tyrosine kinases play significant roles in cell signaling pathways that regulate cell division and survival, making their inhibitors crucial for treating various cancers, including breast and colorectal cancers .

- CRAC Inhibitors : It is also used in developing CRAC (Calcium Release Activated Calcium) inhibitors, which are being investigated for their potential to treat autoimmune diseases and inflammatory conditions. These inhibitors can modulate immune responses by affecting calcium signaling pathways .

- Antimalarial Agents : The compound has been identified as a structural component in the synthesis of antimalarial agents, highlighting its versatility in addressing infectious diseases .

Synthetic Methodologies

The synthesis of this compound has been extensively studied to enhance yield and purity while minimizing by-products. Key methodologies include:

- Bromination and Iodination : The compound can be synthesized through a sequential bromination followed by iodination of 2-aminopyridine using N-bromosuccinimide (NBS) and iodine. This method has been optimized to achieve high yields (up to 95% for bromination and 73.7% for iodination) while effectively managing side reactions .

- Recycling of Materials : Recent studies have demonstrated the feasibility of recycling starting materials during the iodination process, which not only improves economic viability but also aligns with sustainable practices in chemical manufacturing .

Case Studies and Research Findings

Several studies have documented the applications and synthetic strategies involving this compound:

作用機序

The mechanism of action of 2-Bromo-5-iodopyridin-3-amine involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. In biological systems, it can interact with molecular targets through halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors .

類似化合物との比較

- 5-Bromo-4-chloro-3-iodopyridin-2-amine

- 5-Bromo-6-chloro-3-iodopyridin-2-amine

- 5-Bromo-2-iodopyridin-3-ol

- 2-Bromo-5-iodopyridin-3-ol

Uniqueness: 2-Bromo-5-iodopyridin-3-amine stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

生物活性

2-Bromo-5-iodopyridin-3-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 292.94 g/mol. The presence of bromine and iodine substituents at specific positions on the pyridine ring enhances its reactivity and biological interactions, making it a valuable candidate for drug development and synthetic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromine Atom : Substituted at the 2-position.

- Iodine Atom : Substituted at the 5-position.

- Amino Group : Present at the 3-position, which alters the compound's reactivity and potential biological activity.

This unique arrangement allows for enhanced binding affinity to biological targets, influencing various biochemical pathways.

The biological activity of this compound primarily arises from its ability to interact with proteins and nucleic acids. The halogen atoms can enhance binding affinity, modulating enzyme activities or receptor functions. Notably, the compound may act as an enzyme inhibitor or receptor ligand, influencing pathways relevant to diseases such as cancer and viral infections.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for viral replication or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways, affecting cellular responses.

Antiviral Properties

Research indicates that derivatives of halogenated pyridines exhibit antiviral properties. For instance, studies on related compounds have shown inhibition of viral polymerases, suggesting that this compound could possess similar antiviral effects against RNA viruses.

Anticancer Activity

In vitro studies have demonstrated that halogenated pyridine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves activation of specific signaling pathways that lead to programmed cell death. This suggests that this compound may also exhibit anticancer properties warranting further investigation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 2-Bromo-4,5-dichloro-6-iodo-pyridine | Multiple halogen substitutions | Enhanced reactivity in organic synthesis |

| 6-Bromo-2-chloro-3-chloromethylquinoline | Different heterocyclic structure | Contains chloromethyl group |

| This compound | Amino group substitution | Altered reactivity due to amino group |

| This compound | Unique halogenation pattern | Potential for specific enzyme inhibition |

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that a related compound, 2-Bromo-6-chloro-3-iodopyridine, exhibited promising antiviral effects against certain RNA viruses by inhibiting viral polymerases. This finding suggests a potential for this compound in antiviral applications.

- Anticancer Activity : In vitro assays indicated that halogenated pyridine derivatives could activate apoptotic pathways in various cancer cell lines. Further studies are needed to confirm the specific mechanisms through which this compound may induce apoptosis.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and iodine atoms on the pyridine ring undergo nucleophilic substitution under specific conditions. The iodine atom, being a better leaving group, reacts preferentially in cross-coupling and substitution reactions.

Key Findings

-

Amination at the Iodine Site : In copper-catalyzed C–N bond formation, iodine at the 5-position reacts selectively with amines (e.g., aliphatic amines, indole, or imidazole) due to its higher electrophilicity compared to bromine .

-

Base and Solvent Effects : Reactions with amines in dimethyl sulfoxide (DMSO) using KCO as a base at 70–90°C yield products with 72–87% efficiency .

Cross-Coupling Reactions

The compound participates in palladium- or copper-catalyzed cross-coupling reactions, enabling diverse functionalization.

Suzuki Coupling

-

Iodine Reactivity : The iodine substituent undergoes Suzuki coupling with aryl boronic acids. For example, coupling with phenylboronic acid using Pd(PPh) in dioxane/water yields biaryl derivatives .

Heck Reaction

-

Alkene Insertion : Under Pd catalysis, the iodine site reacts with alkenes (e.g., styrene) to form substituted alkenylpyridines .

| Reaction Type | Catalyst | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | Dioxane/HO, 80°C | 85% |

| Heck Reaction | Pd(OAc) | DMF, 120°C, 12h | 78% |

Reductive Dehalogenation

The bromine and iodine atoms can be removed under reductive conditions.

Zinc-Mediated Reduction

-

Selective Iodine Removal : Using Zn dust in acetic acid selectively removes iodine, yielding 2-bromo-3-aminopyridine with 90% efficiency .

Hydrogenolysis

-

Full Dehalogenation : Catalytic hydrogenation (H, Pd/C) removes both halogens, producing 3-aminopyridine .

Metalation and Directed ortho-Metalation (DoM)

The amino group directs metalation at the ortho position, enabling further functionalization.

Lithiation

-

Reagents : LDA (lithium diisopropylamide) at -78°C in THF generates a lithiated intermediate, which reacts with electrophiles (e.g., aldehydes or ketones) .

| Electrophile | Product | Yield |

|---|---|---|

| Benzaldehyde | 2-Bromo-5-iodo-3-(benzyl)pyridine | 65% |

Oxidation and Functional Group Transformations

The amino group undergoes oxidation or acylation to modify reactivity.

Oxidation to Nitro Group

-

Conditions : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the amine to a nitro group, enhancing electrophilicity .

Acylation

-

Reagents : Acetic anhydride in pyridine yields the acetylated derivative, useful for protecting the amine during further reactions .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis.

Pyrido[2,3-d]pyrimidine Formation

-

Reagents : Reaction with urea at 150°C forms pyrido[2,3-d]pyrimidine derivatives, valuable in medicinal chemistry .

| Cyclization Partner | Product | Yield |

|---|---|---|

| Urea | Pyrido[2,3-d]pyrimidin-4-amine | 70% |

特性

IUPAC Name |

2-bromo-5-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBJZYQEHPMUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673859 | |

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-06-0 | |

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。